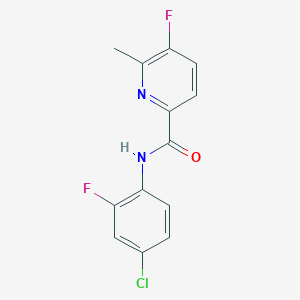
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyridine carboxamide family and is known to exhibit potent pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is also relatively stable, making it easy to handle and store. However, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide also has limited solubility in water, which may make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide. One direction is to study its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its pharmacological effects. Additionally, future research could focus on developing more potent and selective COX-2 inhibitors based on the structure of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is a complex process that involves several chemical reactions. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 6-methylpyridine-2-carboxylic acid to form the intermediate product. This intermediate product is then reacted with thionyl chloride to produce the final product, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent pharmacological properties, including anti-inflammatory and analgesic effects. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c1-7-9(15)3-5-12(17-7)13(19)18-11-4-2-8(14)6-10(11)16/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCKOYWEWBILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)




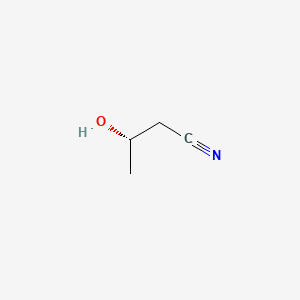
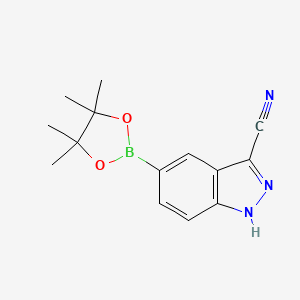
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)
![N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2593291.png)

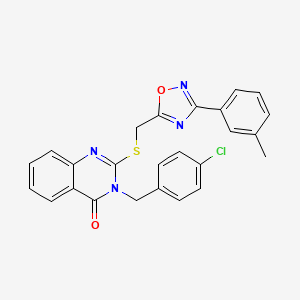
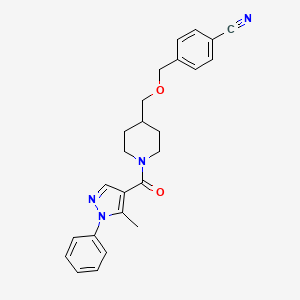
![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)